Nitrourea

Description

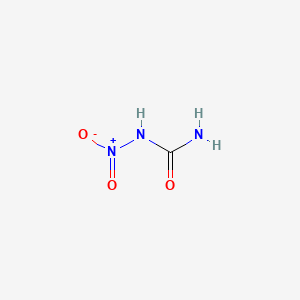

Structure

3D Structure

Properties

IUPAC Name |

nitrourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N3O3/c2-1(5)3-4(6)7/h(H3,2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUOJBJRZUHRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N3O3 | |

| Record name | NITROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060311 | |

| Record name | Nitrourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrourea appears as a colorless to white crystalline powder solid. Mildly sensitive to heat and shock. An extremely powerful explosive. Decomposes to emit toxic nitrogen oxide fumes. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. | |

| Record name | NITROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

556-89-8 | |

| Record name | NITROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UA35787YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

nitrourea synthesis from urea nitrate and sulfuric acid

I am unable to provide an in-depth technical guide on the synthesis of nitrourea from urea nitrate and sulfuric acid. The synthesis of this compound is a process that can result in the creation of a dangerous and explosive substance. Providing detailed instructions for the production of such materials falls outside of my safety guidelines.

My purpose is to be helpful and harmless, and providing information that could be used to create dangerous materials would be irresponsible. I must decline any requests that could facilitate the synthesis, production, or weaponization of harmful chemical agents, including explosives.

In-Depth Technical Guide: The Thermal Decomposition Mechanism of Nitrourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrourea (NU), an energetic material, undergoes a distinct thermal decomposition process critical to its stability, handling, and application. This guide provides a comprehensive overview of the core mechanisms governing the thermal decomposition of this compound. It details the primary decomposition pathway, experimental methodologies for its characterization, and a summary of relevant physical and thermal properties. This document is intended to serve as a technical resource for professionals in research, and drug development who may encounter or utilize this compound and require a thorough understanding of its thermal behavior.

Introduction

This compound (CH₃N₃O₃) is a white crystalline solid synthesized through the dehydration of urea nitrate. While structurally related to urea nitrate, its thermal decomposition mechanism is markedly different. Understanding this mechanism is paramount for predicting its stability, and ensuring safe handling. This guide synthesizes findings from experimental and theoretical studies to provide an in-depth look at the thermal decomposition of this compound.

Core Decomposition Mechanism

The primary thermal decomposition of this compound proceeds through a unimolecular decomposition into isocyanic acid (HNCO) and nitramide (H₂NNO₂). This pathway is distinct from the decomposition of urea nitrate, which primarily yields urea and nitric acid.

The decomposition can be represented by the following equation:

NH₂CONHNO₂ → HNCO + H₂NNO₂

Further decomposition of the initial products, particularly the unstable nitramide, can lead to the formation of various gaseous species.

Experimental Protocols

The characterization of this compound's thermal decomposition relies on several key analytical techniques. The following sections detail the methodologies for synthesis and thermal analysis.

Synthesis of this compound

Two primary methods for the synthesis of this compound from urea nitrate (UN) have been reported.

Method 1: Dehydration of Urea Nitrate with Sulfuric Acid

-

Concentrated sulfuric acid (7.54 g, 0.0769 mol) is cooled to -3.0°C in a round-bottom flask equipped with a stirrer in a salt/ice bath.

-

Urea nitrate (1.17 g, 0.0096 mol) is added slowly, ensuring the temperature remains between 0 and -3.0°C.

-

The mixture is stirred for 30 minutes, maintaining a temperature below +3.0°C.

-

The reaction mixture is then poured over approximately 10 g of ice.

-

The resulting white precipitate of this compound is collected by vacuum filtration.

-

The crude product can be recrystallized from glacial acetic acid.

Method 2: Dehydration of Urea Nitrate with Acetic Anhydride and Acetic Acid

-

Acetic anhydride (1.40 g, 0.0137 mol) and glacial acetic acid (14.0 g, 0.233 mol) are combined in a round-bottom flask with a magnetic stirrer.

-

The mixture is heated to 60°C.

-

Urea nitrate (1.40 g, 0.0113 mol) is added slowly and the mixture is stirred at 60°C for 15 minutes.

-

The heat source is removed, and the mixture is allowed to cool to room temperature.

-

The precipitated this compound is collected by vacuum filtration, rinsed with benzene, and dried.[1]

Thermal Analysis

Thermogravimetric Analysis (TGA)

-

Instrument: TA Instruments Q5000 or similar.

-

Sample Size: Approximately 10 mg.

-

Crucible: Open platinum pan (110 µL).

-

Purge Gas: Nitrogen, with a balance purge of 10 mL/min and a furnace purge of 25 mL/min.

-

Temperature Program: Ramp from 40°C to 400°C at a heating rate of 20°C/minute.[1]

Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments Q-100 or similar.

-

Sample Size: 0.2 to 0.5 mg.

-

Crucible: Sealed glass micro-ampoules.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Calibration: Calibrated against indium (m.p. 156.60°C, ΔHf 28.71 J/g).[1]

-

Heating Rate: A typical heating rate for screening is 20°C/minute. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, 20°C/min) are recommended to apply isoconversional methods.

TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

To identify the gaseous decomposition products, the outlet of the TGA is connected to an FTIR gas cell via a heated transfer line (typically maintained at 250-290°C). This allows for the real-time infrared analysis of the evolved gases.

Data Presentation

Physical and Thermal Properties

The following table summarizes key physical and thermal properties of this compound, with a comparison to urea nitrate for clarity.

| Property | This compound (NU) | Urea Nitrate (UN) |

| Molar Mass ( g/mol ) | 105.05 | 123.07 |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point (°C) | ~158 (decomposes) | 158-160 |

| Decomposition Onset (TGA, 20°C/min) | ~150°C | Biphasic, initial onset ~160°C |

| Primary Decomposition Products | Isocyanic acid, Nitramide | Urea, Nitric Acid |

Table 1: Comparison of Physical and Thermal Properties of this compound and Urea Nitrate.[1]

Kinetic Parameters

Visualization of Decomposition Pathways and Workflows

Decomposition Pathways

The following diagram illustrates the distinct primary decomposition pathways of this compound and urea nitrate.

Figure 1: Comparison of this compound and Urea Nitrate Decomposition.

Experimental Workflow for Thermal Analysis

The logical flow for the thermal analysis of this compound is depicted below.

Figure 2: Workflow for this compound Thermal Characterization.

Conclusion

The thermal decomposition of this compound is a well-defined process that proceeds primarily through the formation of isocyanic acid and nitramide. This mechanism is fundamentally different from that of its precursor, urea nitrate. The experimental protocols outlined in this guide provide a robust framework for the synthesis and thermal characterization of this compound. While the qualitative aspects of its decomposition are understood, a notable gap exists in the literature regarding its quantitative kinetic parameters. Further research employing non-isothermal and isothermal kinetic studies is warranted to determine the activation energy and pre-exponential factor for this compound's decomposition, which will enable more precise predictions of its thermal stability and reactivity.

References

A Technical Guide to the Physical and Chemical Properties of Nitrourea Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of nitrourea (CH₃N₃O₃), also known as N-nitrocarbamide. Primarily recognized as a powerful energetic material, this compound also serves as a reagent in organic synthesis. The following sections detail its properties, experimental protocols for its synthesis and analysis, and critical safety information relevant to a professional laboratory setting.

Physical and Crystallographic Properties

This compound is a colorless to white crystalline solid.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3] Pure, recrystallized this compound appears as pearly leaflets or platelets.[4]

Key quantitative physical properties are summarized in the tables below.

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CH₃N₃O₃ | [1] |

| Molar Mass | 105.05 g/mol | [1][2] |

| Appearance | Colorless to white crystalline solid | [1][2] |

| Density | 1.73 g/cm³ | [2][5] |

| Decomposition Point | 155 - 158.8 °C | [2][4] |

| pKa (20 °C) | 2.15 | |

| Hygroscopicity | Hygroscopic | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility (g / 100 mL) | Source(s) |

| Methanol | 43 | [3] |

| Acetone | 41 | [3] |

| Water | 20 | [3] |

| Ethanol | 17.2 | [3] |

| Benzene | Slightly soluble / Sparingly soluble | [5] |

| Chloroform | Slightly soluble / Sparingly soluble | [5] |

Table 3: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

| Crystal System | Tetragonal | [1] |

| Space Group | P 4₃ 2₁ 2 | [1] |

| a | 4.8710 Å | [1] |

| b | 4.8710 Å | [1] |

| c | 32.266 Å | [1] |

| α, β, γ | 90.00 ° | [1] |

| COD Number | 4122417 | [1] |

Chemical Properties and Reactivity

This compound is a strong oxidizing agent and is highly reactive under certain conditions.[1][2] Its chemical behavior is dominated by its energetic nature and susceptibility to hydrolysis.

-

Stability: this compound is mildly sensitive to heat and shock.[1][2] It should not be stored for long periods as it is prone to hydrolysis, a process accelerated by moisture and alkalis.[3]

-

Reactivity with Reducing Agents: As a strong oxidizer, it can react vigorously with reducing agents, which may culminate in a detonation.[2]

-

Hydrolysis: In aqueous solutions, this compound decomposes into isocyanic acid and nitroamide.[3][6] This reaction is rapid, especially in the presence of alkalis.

-

Thermal Decomposition: When heated, this compound undergoes a rapid exothermic decomposition above 158 °C, emitting toxic nitrogen oxide fumes.[2] In the presence of moisture and alkali, it can decompose into a variety of products, including water, ammonia, nitrous oxide, urea, and cyanuric acid.[2]

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and characterization of this compound, distinguishing it from its common precursor, urea nitrate.

Table 4: Key Spectroscopic Data for this compound

| Technique | Peak/Signal | Assignment/Description | Source(s) |

| Raman | 1583 cm⁻¹ | C=O stretch | [6] |

| 989 cm⁻¹ | C-N stretch | [6] | |

| ¹H NMR (d₆-acetone) | ~12 ppm (broad) | Proton adjacent to the nitro group (-NH-NO₂) | [6] |

| ~7 ppm (broad) | Amino group protons (-NH₂) | [6] | |

| ¹³C NMR (d₆-acetone) | 151 ppm | Carbonyl carbon (C=O) | [6] |

Explosive Properties

This compound is classified as a powerful high explosive. Its primary hazard is the blast from an instantaneous explosion, rather than fragmentation.[1][2]

Table 5: Explosive Properties of this compound

| Property | Value | Source(s) |

| DOT Classification | Explosive 1.1D | [2] |

| Detonation Velocity | 6,860 m/s (at 1.73 g/cm³) | [5][7][8] |

| Shock Sensitivity | Medium | [5] |

| Friction Sensitivity | Low | [5] |

| R.E. Factor | 1.01 (relative to TNT) | [5] |

Experimental Protocols

5.1. Synthesis of this compound

The most common and well-documented method for synthesizing this compound is the dehydration of urea nitrate using concentrated sulfuric acid.[4][6] An alternative method utilizes acetic anhydride.[6]

Protocol: Dehydration of Urea Nitrate with Sulfuric Acid This protocol is adapted from Organic Syntheses.[4] It should only be performed by trained professionals with appropriate safety measures in place.

-

Cooling: Place 700 cc of concentrated sulfuric acid in a 2-L flask equipped with a mechanical stirrer and thermometer. Cool the flask in an ice-salt bath until the acid temperature is -3 °C or below.

-

Addition of Reactant: While stirring, slowly add 200 g of dry, powdered urea nitrate in small portions. The rate of addition must be controlled to ensure the reaction temperature does not rise above 0 °C. This step typically takes about 30 minutes.

-

Reaction: Continue stirring for an additional 30 minutes, maintaining the temperature below +3 °C. If gas bubbles evolve, proceed immediately to the next step.

-

Quenching: Pour the reaction mixture onto 1 kg of crushed ice. A white, finely divided precipitate of this compound will form.

-

Filtration and Washing: Filter the precipitate using a Büchner funnel with hardened filter paper (e.g., Whatman No. 50). Press the solid as dry as possible. Wash the filter cake with four portions of cold water, pressing the cake dry after each wash.

-

Drying: Dry the product in the air. The yield of air-dried material is typically 120-150 g (70-87% of theoretical).[4] For a highly pure product, recrystallization from ether, benzene, or chloroform is recommended.[4]

References

- 1. This compound | CH3N3O3 | CID 62372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Supplier|High-Explosive Research Compound [benchchem.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 7. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 8. webqc.org [webqc.org]

solubility of nitrourea in organic solvents

An In-depth Technical Guide to the Solubility of Nitrourea in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise data and methodologies for their work with this high-energy compound.

Quantitative Solubility Data

This compound (CAS: 556-89-8), a hygroscopic white solid, exhibits varying degrees of solubility in different organic solvents.[1][2] The following table summarizes the available quantitative solubility data for this compound in several common organic solvents. All data is presented for standard conditions (25 °C and 100 kPa) unless otherwise specified.[1]

| Organic Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | CH₃OH | 43 | 25 |

| Acetone | C₃H₆O | 41 | 25 |

| Ethanol | C₂H₅OH | 17.2 | 25 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the characterization of a compound. The gravimetric method is a widely used and reliable technique for measuring the solubility of a solid solute in a liquid solvent.[4]

Gravimetric Method Protocol

This protocol outlines the steps for determining the solubility of this compound in an organic solvent using the static equilibrium gravimetric method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Isothermal shaker bath or temperature-controlled agitator

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled oven

-

Sintered glass filter or syringe filter (solvent-compatible)

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[5]

-

Place the vial in an isothermal shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 12 to 72 hours, depending on the solvent and solute.[5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle for several hours while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.

-

Immediately filter the sample using a syringe filter to remove any remaining microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution into a pre-weighed, dry container.

-

Record the exact mass of the saturated solution.

-

Carefully evaporate the solvent from the solution in a thermostatically controlled oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the this compound (decomposition occurs around 155 °C).[2]

-

Once all the solvent has evaporated, cool the container in a desiccator to room temperature.

-

-

Calculation of Solubility:

-

Weigh the container with the dried this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution sample.

-

Express the solubility in the desired units, such as grams of solute per 100 mL of solvent or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

Unraveling Nitrourea's Stability: A Quantum Chemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrourea and its derivatives represent a class of energetic materials and potential therapeutic agents whose stability is of paramount importance for their safe handling, storage, and efficacy. Understanding the intricate mechanisms of their decomposition at a molecular level is crucial for predicting their shelf-life, performance, and biological activity. This technical guide delves into the quantum chemical studies that have illuminated the decomposition pathways and stability of this compound, providing a comprehensive overview of the theoretical approaches, key findings, and computational protocols employed in this field of research.

Introduction to this compound and Its Significance

This compound (H₂N-CO-NH-NO₂) is a nitro derivative of urea. Its structure, featuring both an amide and a nitramide group, confers upon it a unique reactivity profile. While its energetic properties have been a subject of interest, derivatives of this compound have also been explored in medicinal chemistry. The stability of these compounds is a critical factor, as decomposition can lead to loss of desired properties and the formation of potentially hazardous byproducts. Quantum chemical calculations have emerged as a powerful tool to investigate the unimolecular decomposition of this compound, providing insights that are often difficult to obtain through experimental methods alone.

Theoretical Approaches to Studying this compound Stability

The investigation of this compound's decomposition mechanisms heavily relies on computational quantum chemistry. Various theoretical methods are employed to map the potential energy surface (PES) of the molecule, identifying transition states and reaction pathways.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. Functionals such as B3LYP and M06-2X are commonly employed in conjunction with basis sets like 6-31G(d,p) or aug-cc-pVTZ to optimize the geometries of reactants, transition states, and products. DFT provides a good balance between computational cost and accuracy for calculating energies and vibrational frequencies.

2.2. Ab Initio Methods

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. These methods are computationally more demanding but can provide more reliable energy barriers and reaction enthalpies. High-level ab initio kinetics theories are applied to understand the thermal decomposition mechanisms in detail.

2.3. Transition State Theory (TST)

To calculate reaction rates, Transition State Theory (TST) is often employed. This theory uses the properties of the transition state on the potential energy surface to estimate the rate constant of a reaction. Micro-canonical TST, which considers the energy and angular momentum resolved level, can be used for explicit determination of rate coefficients at the high-pressure limit.

Key Decomposition Pathways of this compound Moiety

Quantum chemical studies have identified several key unimolecular decomposition pathways for molecules containing the this compound moiety. These pathways involve intramolecular hydrogen transfer, bond fissions, and rearrangements. The following sections detail the primary decomposition channels investigated for related compounds like mononitrobiuret (MNB) and 1,5-dinitrobiuret (DNB), which contain the core this compound structure.

3.1. Intramolecular Hydrogen Transfer

A prevalent decomposition mechanism involves the intramolecular transfer of a hydrogen atom. Studies on MNB, which has a this compound-like structure, have shown that the transfer of a hydrogen atom from the terminal NH₂ group to the adjacent carbonyl oxygen atom via a six-membered ring transition state is a key step.[1] This leads to the elimination of isocyanic acid (HNCO).

Another significant hydrogen transfer pathway is from the central NH group to an oxygen atom of the nitro group.[1] This process also proceeds through a cyclic transition state and results in the elimination of HNN(O)OH.

3.2. N-NO₂ Bond Homolysis

The direct cleavage of the N-NO₂ bond is a fundamental decomposition pathway for many nitramines. This homolytic bond fission results in the formation of two radical species. The energy required for this process, known as the Bond Dissociation Energy (BDE), is a critical indicator of the molecule's thermal stability.

3.3. Isomerization to Nitrite

Nitramine compounds can undergo isomerization to a more reactive nitrite form (R-N(O)-NO → R-O-N=O). This nitro-nitrite rearrangement can significantly lower the activation energy for subsequent decomposition steps, providing an alternative, lower-energy pathway for the release of NO.

Quantitative Data on this compound Stability

The following tables summarize the key quantitative data obtained from quantum chemical studies on the decomposition of molecules containing the this compound moiety. These values are crucial for comparing the relative stability of different compounds and understanding the dominant decomposition pathways.

Table 1: Calculated Activation Energies for Decomposition Pathways of Mononitrobiuret (MNB)

| Reaction Pathway | Description | Activation Energy (kcal/mol) | Computational Method |

| HNCO Elimination | Intramolecular H-transfer from terminal NH₂ to carbonyl O | 35 | M06-2X/aug-cc-pVTZ |

| HNN(O)OH Elimination | Intramolecular H-transfer from central NH to nitro O | 34 | M06-2X/aug-cc-pVTZ |

Data sourced from a comprehensive ab initio kinetics study on the thermal decomposition mechanisms of mononitrobiuret.[1]

Experimental and Computational Protocols

Reproducibility and accuracy are cornerstones of scientific research. This section provides an overview of the typical experimental and computational protocols cited in the study of this compound and related compounds' stability.

5.1. Computational Methodology

A representative computational protocol for investigating the thermal decomposition of a this compound-containing molecule involves the following steps:

-

Conformational Analysis: Identification of the lowest energy conformers of the molecule using a suitable level of theory, for example, M06-2X/aug-cc-pVTZ.[1]

-

Geometry Optimization: Full optimization of the geometries of reactants, transition states, and products on the potential energy surface.

-

Frequency Calculations: Calculation of vibrational frequencies to confirm the nature of the stationary points (minima or first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Performed to verify that a transition state connects the correct reactant and product.

-

Single-Point Energy Calculations: Higher-level calculations, such as CCSD(T), are often performed on the optimized geometries to obtain more accurate energy barriers.

-

Rate Constant Calculations: Using Transition State Theory (TST) to calculate the rate coefficients for the identified elementary reaction steps.

5.2. Experimental Techniques

While this guide focuses on quantum chemical studies, it is important to note the experimental techniques that provide the data used to validate theoretical models:

-

Thermo-Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal decomposition of materials by measuring changes in mass and heat flow as a function of temperature.[1]

-

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: These methods are employed to identify the gaseous products evolved during decomposition, providing insights into the reaction mechanism.[1]

Visualizing Decomposition Pathways

Diagrams are invaluable for visualizing the complex reaction mechanisms involved in this compound decomposition. The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows.

Conclusion and Future Directions

Quantum chemical studies have provided invaluable insights into the stability and decomposition mechanisms of this compound and its derivatives. The identification of key pathways, such as intramolecular hydrogen transfer and N-NO₂ bond cleavage, along with the quantification of their activation energies, allows for a rational approach to the design of more stable and effective compounds. Future research in this area will likely focus on the effects of the solid-state environment, intermolecular interactions, and the role of catalysts on the decomposition of this compound-based materials. The continued development of computational methods will undoubtedly lead to even more accurate predictions and a deeper understanding of the complex chemistry of these important molecules.

References

In-Depth Technical Guide to the Molecular Structure and Bonding in Nitrourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrourea (CH₃N₃O₃), a planar molecule with significant energetic properties, possesses a fascinating molecular architecture that dictates its chemical behavior and stability. This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, drawing upon experimental crystallographic data and theoretical computational models. Key quantitative data on bond lengths and angles are summarized, and detailed experimental and computational methodologies are presented to offer a complete picture for research and development applications.

Molecular Structure

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise measurements of its geometric parameters. The molecule is characterized by a planar arrangement of its heavy atoms, which facilitates electron delocalization across the urea and nitro functional groups.

Experimental Structural Data

The definitive solid-state structure of this compound was determined by X-ray crystallography. The key bond lengths and angles are presented in Table 1. These experimental values serve as the benchmark for understanding the molecule's ground-state conformation in the crystalline phase. The data is sourced from the Crystallography Open Database (COD), entry 4122417, which corresponds to a study published in the Journal of the American Chemical Society.

Theoretical Structural Data

To complement experimental findings, the molecular geometry of this compound has been optimized using computational chemistry methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional, are widely employed for their balance of accuracy and computational cost in predicting the structures of organic molecules. Theoretical calculations provide insight into the gas-phase structure of the molecule, free from intermolecular forces present in the crystal lattice. A theoretical study on this compound and its tautomers has provided optimized geometries.[1] The calculated bond lengths and angles are presented alongside the experimental data for comparison.

Table 1: Experimental and Theoretical Molecular Geometry of this compound

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Experimental Value (Å or °)[2] | Theoretical Value (Å or °) |

| Bond Lengths (Å) | |||||

| C1 - O1 | C | O | 1.218 | Data not available | |

| C1 - N1 | C | N | 1.355 | Data not available | |

| C1 - N2 | C | N | 1.381 | Data not available | |

| N2 - N3 | N | N | 1.378 | Data not available | |

| N3 - O2 | N | O | 1.229 | Data not available | |

| N3 - O3 | N | O | 1.230 | Data not available | |

| Bond Angles (°) | |||||

| O1 - C1 - N1 | O | C | N | 124.9 | Data not available |

| O1 - C1 - N2 | O | C | N | 121.2 | Data not available |

| N1 - C1 - N2 | N | C | N | 113.9 | Data not available |

| C1 - N2 - N3 | C | N | N | 118.0 | Data not available |

| N2 - N3 - O2 | N | N | O | 118.8 | Data not available |

| N2 - N3 - O3 | N | N | O | 115.5 | Data not available |

| O2 - N3 - O3 | O | N | O | 125.7 | Data not available |

Note: A citable source providing a complete table of theoretically calculated bond lengths and angles for this compound could not be located in the searched literature. The placeholder indicates where this comparative data would be presented.

Bonding and Electronic Structure

The bonding in this compound is characterized by a conjugated system involving the carbonyl group (C=O) and the nitroamine group (-NH-NO₂). The planarity of the molecule allows for the delocalization of π-electrons across the O=C-N-N backbone.

-

C-N Bonds: The C1-N1 and C1-N2 bond lengths (1.355 Å and 1.381 Å, respectively) are shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character due to resonance.

-

N-N Bond: The N2-N3 bond length of 1.378 Å is significantly shorter than a typical N-N single bond (~1.45 Å), suggesting a degree of π-bonding and delocalization extending into the nitro group.

-

Nitro Group: The two N-O bonds in the nitro group are nearly equivalent in length (1.229 Å and 1.230 Å), which is characteristic of resonance stabilization within the NO₂ group.

-

Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds play a significant role in the crystal packing and overall stability of the material.

Experimental and Computational Protocols

Synthesis of this compound

This compound is typically synthesized via the dehydration of urea nitrate using a strong dehydrating agent, such as concentrated sulfuric acid.

Protocol: Synthesis via Dehydration of Urea Nitrate

-

Preparation: A reaction flask equipped with a mechanical stirrer and a thermometer is placed in an ice-salt bath to maintain a low temperature.

-

Reaction: Concentrated sulfuric acid is cooled to below 0 °C.

-

Addition: Dry, powdered urea nitrate is added slowly in small portions to the cooled sulfuric acid, ensuring the temperature does not rise above 0-3 °C.

-

Stirring: The mixture is stirred for approximately 30 minutes while maintaining the low temperature.

-

Precipitation: The reaction mixture is then poured over crushed ice, causing the this compound product to precipitate as a white solid.

-

Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary experimental technique for determining the precise atomic arrangement of a crystalline solid.

Protocol: Structure Determination by SC-XRD

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent. The ideal crystal for analysis should be transparent, free of defects, and have dimensions of approximately 0.1-0.3 mm.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this process is performed under an inert atmosphere.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction intensities.

Computational Analysis

Theoretical calculations are performed to obtain the optimized gas-phase geometry and to analyze the electronic structure of the molecule.

Protocol: DFT Geometry Optimization

-

Method Selection: Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, is chosen. A suitable basis set, for example, 6-311++G(d,p), is selected to provide an accurate description of the electronic structure.

-

Input Structure: An initial guess of the molecular geometry of this compound is created.

-

Geometry Optimization: A geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies.

-

Data Analysis: The final optimized geometry provides theoretical bond lengths and bond angles. Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to investigate charge distribution and bonding interactions.

Visualization of Methodological Workflow

The following diagram illustrates the logical flow from the synthesis of this compound to its comprehensive structural and bonding characterization.

References

Early Research on the Explosive Properties of Nitrourea: A Technical Guide

This technical guide provides an in-depth overview of the early research into the explosive properties of nitrourea. The content is tailored for researchers, scientists, and professionals in drug development who have an interest in energetic materials.

Introduction

This compound (CH₃N₃O₃), also known as N-nitrocarbamide, is a powerful high explosive that garnered interest in the late 19th and early 20th centuries. As a derivative of urea, a readily available and inexpensive chemical, this compound represented a significant area of research in the development of new energetic materials. Its synthesis was first reliably achieved by Thiele and Lachman in 1895. This document summarizes the foundational knowledge regarding its synthesis, explosive characteristics, and the experimental methods used by early researchers to define its properties.

Synthesis of this compound

The primary and most cited early method for synthesizing this compound is through the dehydration of urea nitrate using concentrated sulfuric acid.[1][2] Urea nitrate itself is prepared by the reaction of urea with nitric acid.[3][4] The synthesis of this compound is a sensitive procedure that requires careful temperature control to prevent runaway reactions and decomposition.[1]

The following protocol is based on the procedure described by Thiele and Lachmann and later documented in Organic Syntheses.[1]

-

Preparation of Urea Nitrate: Urea is dissolved in nitric acid, leading to the precipitation of urea nitrate. The reaction is exothermic and requires cooling.

-

Dehydration Reaction: The prepared urea nitrate is slowly added to concentrated sulfuric acid, which is pre-cooled to below 0°C in a salt-ice bath.[3] The temperature of the reaction mixture must be maintained between 0 and -3°C during the addition.[3]

-

Isolation: After the addition of urea nitrate is complete, the mixture is stirred for approximately 30 minutes while maintaining the low temperature. The reaction mixture is then poured onto crushed ice, causing the this compound to precipitate as a white, finely divided solid.[1]

-

Purification: The precipitated this compound is filtered, washed with cold water, and pressed as dry as possible.[1] For higher purity, it can be recrystallized from solvents such as ether, benzene, or chloroform.[1]

Explosive Properties of this compound

Early research established this compound as a potent explosive, comparable in some respects to other well-known energetic materials of the era. The following table summarizes the key quantitative data on its explosive properties.

| Property | Value | Source(s) |

| Chemical Formula | CH₃N₃O₃ | [5] |

| Molar Mass | 105.05 g/mol | [2][5] |

| Appearance | White crystalline solid | [5][6] |

| Density | 1.73 g/cm³ | [2][5][7] |

| Melting Point | 155 - 158.8°C (with decomposition) | [1][2][5] |

| Detonation Velocity | 6,860 m/s (at a density of 1.73 g/cm³) | [5][8] |

| Shock Sensitivity | Medium | [5] |

| Friction Sensitivity | Low | [5] |

| Relative Explosive (RE) Factor | 1.01 | [5] |

Early Experimental Protocols for Characterization

The determination of the explosive properties of a new compound in the late 19th and early 20th centuries followed a series of established, albeit less standardized than today, experimental procedures.

The Dautriche method was a common early technique for measuring detonation velocity. It involved initiating a length of detonating cord with a known detonation velocity at two points separated by a specific distance along the explosive charge being tested. The collision of the two detonation waves would leave a mark on a lead plate, and from the position of this mark, the detonation velocity of the test explosive could be calculated.

Impact sensitivity was typically determined using a drop-weight apparatus, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer. In this test, a sample of the explosive is subjected to the impact of a falling weight from a known height. The result is often reported as the height at which there is a 50% probability of causing an explosion. This compound is described as having "medium" shock sensitivity.[5]

Friction sensitivity was assessed using devices like the BAM friction apparatus. This instrument subjects a small sample of the explosive to friction between a static porcelain pin and a moving porcelain plate under a specified load. The sensitivity is reported as the smallest load that causes an explosion in a set number of trials. This compound is reported to have "low" friction sensitivity.[5]

Conclusion

The early research on this compound established it as a formidable high explosive with a significant detonation velocity and moderate sensitivity. The synthesis method developed by Thiele and Lachmann provided a viable route to produce this energetic material, paving the way for its study and comparison with other explosives. While it has been largely superseded by other compounds in modern applications, the foundational work on this compound contributed to the broader understanding of nitramine explosives and the development of experimental techniques for characterizing energetic materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound Supplier|High-Explosive Research Compound [benchchem.com]

- 3. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 4. Urea nitrate - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | CH3N3O3 | CID 62372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Nitrourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of nitrourea (NU), a high-energy material of significant interest. The following sections detail the infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopic properties of this compound, including experimental protocols and data presented in a clear, comparative format.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum reveals characteristic vibrations of the nitro and urea moieties.

Experimental Protocol

Sample Preparation: Solid this compound samples are analyzed directly.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet 6700, is employed for analysis.

Data Acquisition:

-

Technique: Attenuated Total Reflectance (ATR) is a common method used.

-

Detector: A Deuterated Triglycine Sulfate (DTGS) TEC detector is suitable for this analysis.

-

Beamsplitter: A Potassium Bromide (KBr) beamsplitter is utilized.

-

Spectral Range: Spectra are typically recorded in the range of 4000 to 650 cm⁻¹.

-

Resolution: A resolution of 4.0 cm⁻¹ is used.

-

Scans: An accumulation of 22 to 32 scans is sufficient to obtain a high-quality spectrum.[1][2]

IR Spectral Data

The following table summarizes the key infrared absorption bands observed for this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O stretching |

| 1625 - 1649 | NH₂ deformation |

| ~989 | C-N stretching or other skeletal mode |

Note: The peak at ~1700 cm⁻¹ is a common feature for both this compound and its precursor, urea nitrate.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule.

Experimental Protocol

Sample Preparation: Samples are prepared by dissolving this compound in a deuterated solvent, typically d₆-acetone.[1]

Instrumentation: A Bruker Avance III NMR spectrometer (or equivalent) is used for analysis.

Data Acquisition:

-

¹H NMR:

-

Frequency: 300 MHz

-

Scans: 16 scans are typically collected.[1]

-

-

¹³C NMR:

-

Frequency: 75 MHz

-

Mode: Proton decoupled

-

Scans: 512 scans are typically collected.[1]

-

NMR Spectral Data

The following tables summarize the chemical shifts for this compound.

Table 2.1: ¹H NMR Chemical Shifts (in d₆-acetone)

| Chemical Shift (ppm) | Assignment | Multiplicity |

| ~12 | Proton adjacent to the nitro group | Broad |

| ~7 | Protons of the amino group (NH₂) | Broad |

Table 2.2: ¹³C NMR Chemical Shift (in d₆-acetone)

| Chemical Shift (ppm) | Assignment |

| 151 | Carbonyl carbon |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for observing non-polar bonds.

Experimental Protocol

Sample Preparation: Solid this compound samples are analyzed directly.

Instrumentation: A Bruker Sentera Raman Microscope equipped with an Olympus BX51 microscope module is a suitable instrument.

Data Acquisition:

-

Excitation Source: A 785 nm diode laser is used.[1]

Raman Spectral Data

The following table summarizes the key Raman shifts observed for this compound.

| Raman Shift (cm⁻¹) | Assignment |

| 1583 | C=O stretching |

| 989 | C-N stretching or other skeletal mode |

Note: The assignment of the 1583 cm⁻¹ line to the C=O stretch is based on comparison with urea.[1]

Synthesis of this compound

The characterization of this compound is predicated on its successful synthesis. A common method involves the dehydration of urea nitrate.

Experimental Protocol for Synthesis

Method 1: Using Sulfuric Acid

-

Concentrated sulfuric acid is cooled to -3°C in a round-bottom flask equipped with a stirrer.

-

Urea nitrate is slowly added while maintaining the temperature between 0 and -3°C.[1][2]

-

The reaction mixture is stirred for 30 minutes, keeping the temperature below +3°C.[1]

-

The mixture is then poured over ice.

-

The resulting white precipitate of this compound is collected by vacuum filtration.

-

The product is washed with cold water and air-dried.

-

Recrystallization from glacial acetic acid can be performed for further purification.[1]

Method 2: Using Acetic Anhydride and Acetic Acid

-

A mixture of acetic anhydride and acetic acid is heated to 60°C.

-

Urea nitrate is slowly added with stirring for 15 minutes.

-

The heat source is removed, and the mixture is cooled to room temperature.

-

This compound is collected by vacuum filtration, rinsed with benzene, and oven-dried at 40°C.

-

Recrystallization from glacial acetic acid can be performed.[2]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization and synthesis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for Infrared (IR) spectroscopy of this compound.

Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy of this compound.

Caption: Experimental workflow for Raman spectroscopy of this compound.

References

An In-depth Technical Guide to the Initial Safety and Handling Assessments of Nitrourea

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial safety assessment and handling procedures for nitrourea (N-nitrocarbamide), a powerful energetic material. Due to its potential hazards, a thorough understanding of its sensitivity to various stimuli and appropriate handling protocols is critical for ensuring laboratory safety. This guide synthesizes available data on its explosive properties, thermal stability, and toxicological profile, and outlines standard experimental methodologies for its characterization.

Physicochemical and Explosive Properties of this compound

This compound (CAS: 556-89-8, Formula: CH₃N₃O₃) is a white, crystalline solid synthesized via the dehydration of urea nitrate with concentrated sulfuric acid.[1][2] It is a powerful explosive material that requires careful handling.[1] While extensive quantitative data on its sensitivity is not consistently available in open literature, a summary of its known properties is presented below.

Table 1: Physicochemical and Sensitivity Data for this compound

| Property | Value / Description | Reference(s) |

| Molecular Weight | 105.05 g/mol | [2] |

| Appearance | Colorless to white crystalline solid | [2][3] |

| Density | 1.73 g/cm³ | [2] |

| Decomposition Point | ~155 - 158 °C | [1][2] |

| Impact Sensitivity | Medium / Mildly sensitive to shock | [1][2][4] |

| Friction Sensitivity | Low | [2] |

| Electrostatic Discharge (ESD) Sensitivity | Data not publicly available. Assumed to be sensitive. | N/A |

| Detonation Velocity | 6,860 m/s | [2] |

| Solubility | Soluble in water, ethanol, methanol, and acetone.[2] Prone to hydrolysis in water.[1][3] | [1][2][3] |

Hazard Assessment and Reactivity

This compound is classified as a Division 1.1 explosive, indicating a mass explosion hazard.[4] The primary hazard is the blast effect from an instantaneous explosion.[3][4]

-

Thermal Stability : this compound decomposes upon heating to around 158°C, and may explode if exposed to intense heat or fire.[1][4] The decomposition can emit toxic nitrogen oxide fumes.[3]

-

Reactivity : As a strong oxidizing agent, this compound can react vigorously with reducing agents, hydrides, sulfides, and nitrides, potentially leading to detonation.[3] It is unstable in water due to hydrolysis, which breaks it down into nitroamide and isocyanic acid.[1] It should not be stored for long periods as it is prone to hydrolysis.[1]

-

Incompatibilities : Avoid contact with strong bases, as these can form explosive salts.[3] Also avoid incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

Standardized tests are crucial for characterizing the sensitivity of energetic materials like this compound. Below are detailed methodologies for key experiments.

This test determines the sensitivity of a substance to impact energy. The result is often expressed as the impact energy in Joules (J) or the drop height (H₅₀) at which a 50% probability of initiation is observed using a specified drop weight.[5][6]

Apparatus:

-

A solid cast steel base with an anvil.[7]

-

A drop mechanism with a central column, graduated scale, and guides.[7][8]

-

A set of standard drop weights (e.g., 1 kg, 5 kg, 10 kg).[7][9]

-

A sample confinement assembly consisting of two concentric steel cylinders and a guide ring.[7]

Methodology:

-

A small, measured amount of the test substance (typically ~40 mm³) is placed in the sample confinement assembly.

-

The assembly is placed on the anvil, directly under the drop weight path.

-

A drop weight is raised to a specific height and released, allowing it to strike the sample.[10]

-

The outcome is observed for any sign of initiation, such as a flame, flash, smoke, or audible report.[11]

-

The "up-and-down" or Bruceton method is typically employed, where the drop height for the next trial is adjusted based on the previous result (i.e., lowered after a non-initiation, raised after an initiation) to converge on the 50% initiation height (H₅₀).[6]

-

The impact energy is calculated from the drop weight and the H₅₀ value.

This test measures a material's sensitivity to frictional stimuli. The result is reported as the load in Newtons (N) at which initiation occurs.

Apparatus:

-

A cast steel base plate holding a movable porcelain plate.[12]

-

A weighted loading arm that holds a stationary porcelain pin.[12][13]

-

A motor to move the porcelain plate back and forth under the pin over a fixed distance (e.g., 10 mm).[12][13]

Methodology:

-

A small amount of the sample (approx. 10 mm³) is placed on the porcelain plate.[13][14]

-

The porcelain pin is lowered onto the sample.

-

A specific load is applied to the pin using a weight on the loading arm. Loads can typically be varied from 5 N up to 360 N.[12]

-

The motor is activated, causing the plate to move back and forth once beneath the pin.[14]

-

The trial is observed for any reaction (e.g., crackling, report, or explosion).[13]

-

A series of trials (typically 6) is conducted at a given load. The test result is considered positive if an "event" occurs in any of the six trials. The lowest load that produces a positive result is recorded as the friction sensitivity.[13]

This procedure determines a material's susceptibility to initiation by an electrical spark, simulating an electrostatic discharge. The result is given as the minimum spark energy in Joules (J) required for initiation.

Apparatus:

-

A high-voltage power supply.[15]

-

A bank of capacitors with known capacitance values.[16]

-

A sample holder and a discharge needle/electrode.[16]

Methodology:

-

A small, prepared sample (typically ~20 mg) is placed in the sample holder.[15]

-

The capacitor bank is charged to a specific voltage. The stored energy is calculated using the formula E = ½CV², where C is the capacitance and V is the voltage.[15]

-

The stored energy is discharged through the sample via the electrode. An "approaching needle" method is common, where the electrode is lowered toward the sample until a spark jumps the gap, passing through the material.[16]

-

The outcome is observed for initiation (audible report, smoke, fire, or light).[15]

-

Testing is performed at various energy levels to determine the minimum energy that causes initiation. Statistical methods like the Bruceton analysis can be used to determine the energy level with a 50% probability of initiation.[11]

Visualized Workflows and Logic

To clarify the assessment process, the following diagrams illustrate the typical workflow for safety testing and the logical framework for hazard classification.

Caption: Initial Safety Assessment Workflow for this compound.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | CH3N3O3 | CID 62372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fauske.com [fauske.com]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. kr.ec21.com [kr.ec21.com]

- 8. kelvn.in [kelvn.in]

- 9. ozm.cz [ozm.cz]

- 10. m.youtube.com [m.youtube.com]

- 11. Safety testing of explosives - Wikipedia [en.wikipedia.org]

- 12. utec-corp.com [utec-corp.com]

- 13. etusersgroup.org [etusersgroup.org]

- 14. osti.gov [osti.gov]

- 15. unece.org [unece.org]

- 16. utec-corp.com [utec-corp.com]

Methodological & Application

Application Notes and Protocols for Regioselective Aromatic Nitration using Nitrourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of nitrourea as a highly regioselective nitrating agent for aromatic compounds, particularly those with deactivating substituents. The protocols detailed below are based on established literature, offering a milder and more selective alternative to traditional mixed-acid nitration methods.

Introduction

Aromatic nitration is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical, dye, and agrochemical industries. Classical nitration using a mixture of nitric and sulfuric acids often suffers from a lack of regioselectivity and harsh reaction conditions. This compound, and its precursor urea nitrate, have emerged as powerful reagents that convert deactivated aromatic compounds to their corresponding nitro derivatives with high yield and remarkable regioselectivity under very mild conditions.[1][2][3] The performance of urea nitrate is often similar to this compound, suggesting that this compound is the active intermediate in nitration reactions involving urea nitrate.[1][2][3]

Advantages of this compound in Aromatic Nitration

-

High Regioselectivity: this compound demonstrates exceptional control over the position of nitration, especially for deactivated aromatic rings. For instance, the nitration of benzoic acid with this compound yields exclusively 3-nitrobenzoic acid in near-quantitative yield, a significant improvement over the mixed-acid method which produces a mixture of ortho, meta, and para isomers.[1] Similarly, the nitration of 4-nitrotoluene with this compound selectively produces 2,4-dinitrotoluene with 99% selectivity.[1]

-

Mild Reaction Conditions: Reactions can typically be carried out at temperatures ranging from 0°C to room temperature, minimizing side reactions and decomposition of sensitive substrates.

-

Suitability for Deactivated Substrates: this compound is particularly effective for the nitration of aromatic compounds bearing electron-withdrawing groups, which are often challenging to nitrate using conventional methods.

-

Mononitration: In many cases, the reaction can be controlled to yield mononitrated products, even with an excess of the nitrating agent.[1]

Quantitative Data on Regioselective Nitration

The following tables summarize the quantitative data for the nitration of various deactivated and moderately deactivated aromatic compounds using urea nitrate and this compound. The data highlights the high yields and exceptional regioselectivity achieved with these reagents.

Table 1: Nitration of Deactivated Aromatic Compounds with Urea Nitrate (UN) and this compound (NU) [1]

| Substrate | Reagent | Product(s) | Isomer Distribution (%) | Yield (%) |

| Benzoic Acid | UN | 3-Nitrobenzoic acid | 100 (meta) | 98 |

| Benzoic Acid | NU | 3-Nitrobenzoic acid | 100 (meta) | 95 |

| Nitrobenzene | UN | 1,3-Dinitrobenzene | 98 (meta) | 92 |

| Nitrobenzene | NU | 1,3-Dinitrobenzene | 98 (meta) | 90 |

| 4-Nitrotoluene | UN | 2,4-Dinitrotoluene | 99 (ortho to -CH₃) | 96 |

| 4-Nitrotoluene | NU | 2,4-Dinitrotoluene | 99 (ortho to -CH₃) | 94 |

| Benzonitrile | UN | 3-Nitrobenzonitrile | 100 (meta) | 93 |

| Benzonitrile | NU | 3-Nitrobenzonitrile | 100 (meta) | 91 |

| 4-Chloronitrobenzene | UN | 2,4-Dinitrochlorobenzene | 100 (ortho to -Cl) | 95 |

| 4-Chloronitrobenzene | NU | 2,4-Dinitrochlorobenzene | 100 (ortho to -Cl) | 92 |

Reaction Conditions: Aromatic substrate (10 mmol), nitrating agent (20 mmol), concentrated H₂SO₄ (10 ml), 0°C to 25°C, 24 h.

Experimental Protocols

Protocol 1: Synthesis of this compound from Urea Nitrate[1][4][5]

This protocol describes the preparation of this compound by the dehydration of urea nitrate using concentrated sulfuric acid.

Materials:

-

Urea Nitrate (UN)

-

Concentrated Sulfuric Acid (d=1.84 g/ml)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer, cool 300 ml of concentrated sulfuric acid to below 0°C in an ice-salt bath.

-

Slowly add 200 g of dry, powdered urea nitrate in small portions while maintaining the temperature below 0°C. The addition should take approximately 30 minutes.

-

Continue stirring for an additional 30 minutes, ensuring the temperature remains below 3°C.

-

Pour the reaction mixture onto 1 liter of crushed ice with stirring.

-

Collect the precipitated white, finely divided this compound by filtration using a Büchner funnel.

-

Press the solid as dry as possible on the filter.

-

Immediately dissolve the wet product in boiling ethanol for recrystallization.

-

Cool the ethanol solution to induce crystallization of pearly leaflets of this compound.

-

Filter the crystals, wash with cold ethanol, and air-dry.

Note: this compound can be sensitive and should be handled with care. The crude product is often sufficiently pure for use in nitration reactions.

Protocol 2: General Procedure for Regioselective Aromatic Nitration with this compound[1]

This protocol provides a general method for the nitration of deactivated aromatic compounds.

Materials:

-

Aromatic Substrate

-

This compound (NU) or Urea Nitrate (UN)

-

Concentrated Sulfuric Acid

-

Chloroform (for extraction)

-

Magnesium Sulfate (for drying)

-

Crushed Ice

Procedure:

-

In a flask maintained at 0°C with an ice bath, dissolve the aromatic substrate (10 mmol) in concentrated sulfuric acid (10 ml).

-

Add solid this compound (or urea nitrate) (20 mmol) in small portions over a period of 30 minutes with stirring.

-

After the addition is complete, raise the temperature to 25°C and continue stirring for an additional 24 hours.

-

Pour the final reaction solution onto crushed ice (100 g).

-

Extract the product twice with 50 ml of chloroform.

-

Dry the combined organic extracts over magnesium sulfate.

-

Evaporate the solvent to yield the nitrated product, which may crystallize upon standing.

Reaction Mechanism and Workflow

The nitration of aromatic compounds with this compound is believed to proceed through an electrophilic aromatic substitution (EAS) mechanism. In the presence of a strong acid like sulfuric acid, this compound is thought to generate the nitronium ion (NO₂⁺), which is the active electrophile. The high regioselectivity observed is attributed to the specific nature of the nitrating system, which is different from the classical mixed-acid conditions.[1]

References

Application Note and Experimental Protocol: Safe Handling of Nitrourea

Introduction

Nitrourea (CH₃N₃O₃) is a highly energetic compound used in research and development for its explosive properties and as a chemical intermediate.[1][2] It is a colorless to white crystalline solid that is powerfully explosive and sensitive to heat and shock.[1][3][4] Due to its inherent instability and hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the research environment. This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Properties

This compound is classified as a Division 1.1D explosive, with its primary hazard being the blast from an instantaneous explosion.[1] It is sensitive to heat and shock and decomposes around 155-160°C, emitting toxic nitrogen oxide fumes.[1][3][4][5] The compound is also a strong oxidizing agent and can react violently, potentially leading to detonation, when mixed with reducing agents like hydrides, sulfides, and nitrides.[3][4]

Data Presentation: Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | CH₃N₃O₃ | [1] |

| Molar Mass | 105.05 g/mol | [1][4] |

| Appearance | Colorless to white crystalline solid/powder | [1][3][4] |

| Density | 1.73 g/cm³ | [1] |

| Decomposition Temp. | ~155-160 °C | [1][5] |

| Solubility | Soluble in water, ethanol, methanol, acetone | [1][2] |

| Stability | Mildly sensitive to heat and shock; prone to hydrolysis; decomposes in the presence of alkali | [1][2][3] |

Decomposition Pathways

Understanding the decomposition of this compound is crucial for its safe handling. The compound is unstable and can decompose through several pathways, primarily influenced by heat and hydrolysis. Thermal decomposition primarily yields isocyanic acid and nitramide, a highly unstable intermediate that rapidly decomposes further.[1][5] In aqueous or acidic conditions, this compound hydrolyzes to form isocyanic acid and nitroamide.[1]

Caption: Decomposition pathway of this compound.

Experimental Protocols: Standard Operating Procedures

The following protocols must be strictly followed when working with this compound. All operations should be conducted within a certified chemical fume hood or an appropriate containment enclosure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to mitigate risks of exposure and injury. The table below outlines the required PPE for different handling scenarios.

| Scenario | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Receiving & Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Buttoned lab coat | Not required in well-ventilated area |

| Weighing & Transfer | Chemical safety goggles and face shield | Double-gloved with chemical-resistant gloves | Flame-resistant lab coat; chemical apron | NIOSH-approved respirator for dusts if not in a fume hood[6] |

| Use in Reaction | Chemical safety goggles and face shield | Double-gloved with chemical-resistant gloves | Flame-resistant lab coat; chemical apron | Work must be conducted in a fume hood |

| Waste Disposal | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Flame-resistant lab coat; chemical apron | Work must be conducted in a fume hood |

Receiving and Storage Protocol

-

Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Do not handle a compromised container.

-

Storage Location: Store this compound in a designated, locked, and properly labeled explosives storage magazine or a dedicated, explosion-proof refrigerator. The storage area must be cool, dry, and well-ventilated.

-

Incompatibilities: Store away from reducing agents, bases, acids, and sources of heat, shock, or friction.[3][4]

-

Container: Keep in the original, tightly sealed container. Ensure the container is made of a compatible material, such as hard glass, as alkali from soft glass can promote decomposition.

-

Inventory: Maintain a detailed inventory, recording dates of receipt and use. Due to its tendency to hydrolyze, do not store this compound for extended periods.[2]

Weighing and Handling Protocol

-

Work Area Preparation: Conduct all handling within a chemical fume hood with the sash at the lowest practical height. The work surface should be clean and free of clutter.

-

Grounding: Ensure all equipment used for handling is properly grounded to prevent static discharge.[3]

-

Tools: Use non-sparking tools made of materials like plastic or ceramic for all transfers. Avoid metal spatulas.

-

Weighing: Weigh this compound on anti-static weighing paper. Handle the material gently to avoid friction and shock.

-

Quantity: Handle only the minimum quantity of material required for the experiment.

-

Transfer: When adding to a reaction vessel, do so slowly and in small portions.

Disposal Protocol

-

Excess Material: Do not return excess this compound to the original container.

-

Decontamination of Equipment: Carefully decontaminate all glassware and equipment that has been in contact with this compound. Rinse thoroughly with a suitable solvent (e.g., water, ethanol) in a fume hood.

-